molecular formula C10H12FNO2 B11902826 3-((4-Fluorophenoxy)methyl)oxetan-3-amine

3-((4-Fluorophenoxy)methyl)oxetan-3-amine

Cat. No.: B11902826
M. Wt: 197.21 g/mol
InChI Key: WROQMEOUNONLBE-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)oxetan-3-amine is a chemical compound with the molecular formula C10H12FNO2 It features an oxetane ring, which is a four-membered cyclic ether, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the oxetane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as peroxy acids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-((4-Fluorophenoxy)methyl)oxetan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial in its biological activity. The fluorophenoxy group can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Fluorophenoxy)methyl)oxetan-3-amine is unique due to the presence of both the oxetane ring and the fluorophenoxy group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]oxetan-3-amine

InChI

InChI=1S/C10H12FNO2/c11-8-1-3-9(4-2-8)14-7-10(12)5-13-6-10/h1-4H,5-7,12H2

InChI Key

WROQMEOUNONLBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(COC2=CC=C(C=C2)F)N

Origin of Product

United States

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